7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a complex organic compound belonging to the triazolopyrimidine class This compound features a benzyl group attached to the second position of the triazolopyrimidine ring, and a cyano group at the sixth position
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been found to inhibit the activity of their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors can disrupt the JAK-STAT signaling pathway, affecting cell proliferation and immune response .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor, it may impact the jak-stat signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and immune response .
Result of Action
Similar compounds have been found to display moderate antiproliferative activities against certain cancer cells . This suggests that 7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile may have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor for certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of genes involved in cell survival and death . Additionally, it can interfere with cell cycle progression, leading to cell growth arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their function. One notable interaction is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor . This inhibition prevents the phosphorylation of key proteins required for cell cycle progression, thereby halting cell division. Additionally, it can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics can vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a significant role in its metabolism, affecting its bioavailability and elimination . The compound’s metabolites can also influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression . Additionally, it can be found in the mitochondria, where it may affect mitochondrial function and energy production . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves multiple steps, starting with the formation of the triazolopyrimidine core. One common method is the reaction of appropriate precursors such as benzylamine and cyanoacetamide under specific conditions, often involving heating and the use of catalysts.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The choice of solvents, temperature control, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is studied for its potential as a ligand for various receptors and enzymes. Its binding ability to biological targets can be explored for drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for various applications.
Comparison with Similar Compounds
7-Amino-1,2,4-triazolo[1,5-a]pyrimidine
2-Benzyl-1,2,4-triazolo[1,5-a]pyrimidine
7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness: 7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its specific structural features, such as the presence of the benzyl group and the cyano group
Properties
IUPAC Name |
7-amino-2-benzyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6/c14-7-10-8-16-13-17-11(18-19(13)12(10)15)6-9-4-2-1-3-5-9/h1-5,8H,6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPKJXFQEYQKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=C(C=NC3=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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